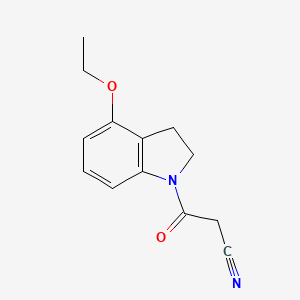![molecular formula C11H14ClN3O B1477235 7-(3-Chloropyrazin-2-yl)-2-oxa-7-azaspiro[3.5]nonane CAS No. 2098090-91-4](/img/structure/B1477235.png)
7-(3-Chloropyrazin-2-yl)-2-oxa-7-azaspiro[3.5]nonane
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-Azabicyclo [3.3.1]nonanes, have been synthesized through various strategies, including the construction of different structures with additional substituents and functional groups in the target molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique
Synthesis Techniques and Structural Analysis
Innovative Synthesis Methods
Research has focused on developing new synthetic routes for spirocyclic compounds, including oxetane-fused benzimidazoles and various azaspiro[4.4]nonane derivatives. These methods offer pathways to complex molecular architectures used in drug development and materials science (Gurry, McArdle, & Aldabbagh, 2015; Huynh, Nguyen, & Nishino, 2017).
Structural Insights Through Crystallography
Detailed structural analyses, including X-ray crystallography, have been instrumental in understanding the molecular configurations of spirocyclic compounds, providing a foundation for exploring their applications in various scientific fields (Suter, Stoykova, Linden, & Heimgartner, 2000).
Potential Applications in Drug Discovery
Antimicrobial Agents
Certain spiroheterocyclic compounds have been evaluated for their antimicrobial properties, suggesting potential applications in developing new antibiotics (Al-Ahmadi & El-zohry, 1995; Al-Ahmadi, 1996).
Anticancer and Antidiabetic Agents
Spirothiazolidines and related analogs have shown significant activity against cancer and diabetes, highlighting the therapeutic potential of spirocyclic compounds in treating these conditions (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Anticonvulsant Properties
Studies have also focused on the anticonvulsant properties of N-phenylamino derivatives of azaspiro[4.4]nonane, indicating the potential of spirocyclic compounds in developing treatments for epilepsy (Kamiński, Obniska, & Dybała, 2008).
Orientations Futures
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
7-(3-chloropyrazin-2-yl)-2-oxa-7-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-10(14-4-3-13-9)15-5-1-11(2-6-15)7-16-8-11/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDSTZCTZAVKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Chloropyrazin-2-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477152.png)
![3-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B1477154.png)
![3-Oxo-3-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propanenitrile](/img/structure/B1477155.png)
![3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-amine](/img/structure/B1477156.png)
![1-Oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1477158.png)
![6-Methoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1477160.png)
![3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477161.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477163.png)
![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B1477164.png)
![3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477165.png)
![Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B1477166.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477167.png)
![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1477168.png)

